Cas no 313350-82-2 (4-iodo-1-(propan-2-yl)-1H-pyrazole)
4-iodo-1-(propan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-1-isopropyl-1H-pyrazole
- 4-Iodo-1-isopropylpyrazole
- 4-iodo-1-propan-2-ylpyrazole
- 4-iodo-1-(propan-2-yl)-1H-pyrazole
-
- MDL: MFCD11867882
- Inchi: 1S/C6H9IN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3
- InChI Key: CFXNVDUEBJYAAZ-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)C(C)C
Computed Properties
- Exact Mass: 235.98100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
Experimental Properties
- Boiling Point: 240.3±13.0℃ at 760 mmHg
- PSA: 17.82000
- LogP: 2.06860
4-iodo-1-(propan-2-yl)-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-iodo-1-(propan-2-yl)-1H-pyrazole Pricemore >>
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| Alichem | A049003004-5g |
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| Fluorochem | 046319-5g |
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| Fluorochem | 046319-25g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169498-1g |
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| Chemenu | CM187809-5g |
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| Chemenu | CM187809-10g |
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4-iodo-1-(propan-2-yl)-1H-pyrazole Suppliers
4-iodo-1-(propan-2-yl)-1H-pyrazole Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-iodo-1-(propan-2-yl)-1H-pyrazole
Introduction to 4-iodo-1-(propan-2-yl)-1H-pyrazole (CAS No. 313350-82-2)
4-iodo-1-(propan-2-yl)-1H-pyrazole (CAS No. 313350-82-2) is a significant compound in the field of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This heterocyclic compound, featuring an iodine substituent and an isopropyl group on the pyrazole ring, has garnered considerable attention due to its potential applications in drug discovery and material science. The compound's molecular structure, combining a pyrazole core with functional groups that enhance reactivity, makes it a valuable intermediate in synthesizing more complex molecules.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its broad biological activity and ease of functionalization. The presence of an iodine atom at the 4-position introduces a handle for further chemical manipulation, such as cross-coupling reactions, which are pivotal in modern synthetic organic chemistry. The isopropyl group at the 1-position adds steric bulk and can influence the compound's electronic properties, making it a versatile building block for designing novel molecules.
Recent advancements in synthetic methodologies have highlighted the utility of 4-iodo-1-(propan-2-yl)-1H-pyrazole in constructing complex pharmacophores. For instance, palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at various positions of the pyrazole ring, leading to a library of derivatives with enhanced biological activity. These derivatives are being explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders.
In the realm of drug discovery, 4-iodo-1-(propan-2-yl)-1H-pyrazole has been utilized as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the pyrazole core with appropriate functional groups, researchers have developed inhibitors that selectively target specific kinases, offering promising therapeutic strategies.
The compound's reactivity also makes it valuable in materials science applications. For example, it has been employed in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The iodine atom facilitates polymerization reactions, allowing for the creation of conjugated polymers with desirable electronic properties. These materials are essential for next-generation electronic devices, including flexible displays and solar cells.
Another area where 4-iodo-1-(propan-2-yl)-1H-pyrazole has shown promise is in agrochemical research. Pyrazole derivatives are known for their pesticidal and herbicidal properties, and this compound serves as a precursor for synthesizing novel agrochemicals. By leveraging its structural features, researchers aim to develop environmentally friendly alternatives to existing pesticides that are more effective and less harmful to non-target organisms.
The synthesis of 4-iodo-1-(propan-2-yl)-1H-pyrazole typically involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of pyrazole derivatives followed by alkylation with isopropylating agents. Advances in catalytic systems have improved the efficiency of these reactions, reducing the need for harsh conditions and minimizing waste generation.
In conclusion,4-iodo-1-(propan-2-yl)-1H-pyrazole (CAS No. 313350-82-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for pharmaceutical researchers seeking to develop new drugs, for materials scientists working on advanced electronic materials, and for agrochemists developing sustainable crop protection agents. As research continues to uncover new applications for this compound,4-iodo-l-propan-z-yI-lH-pyrzole will undoubtedly remain at the forefront of chemical innovation.
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